molecular formula C19H28N2O6 B12505906 di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)

di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)

Cat. No.: B12505906
M. Wt: 380.4 g/mol
InChI Key: LKXTWWHADOFMCC-UHFFFAOYSA-N
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Description

tert-Butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate: is a complex organic compound that features multiple functional groups, including oxazole and cyclopropyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as oxazole derivatives and cyclopropyl-containing molecules. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include tert-butyl esters, oxazolines, and cyclopropyl carboxylates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yl]piperazine-1-carboxylate
  • tert-Butyl 4-(5-formylpyrid-2-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of both oxazole and cyclopropyl rings provides distinct chemical properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Biological Activity

Di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate), with CAS number 2328084-27-9, is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H28N2O6
  • Molecular Weight : 380.44 g/mol
  • Structure : The compound features a cyclopropane core flanked by two 4,5-dihydrooxazole-4-carboxylate moieties, which may contribute to its biological interactions.

Antioxidant Properties

Recent studies have indicated that compounds similar to di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage. For instance, the presence of electron-rich oxazole rings can enhance radical scavenging capabilities.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Specifically:

  • CYP Enzymes : It has been reported that the compound acts as a CYP1A2 inhibitor while not significantly affecting CYP2C19 or CYP3A4. This selectivity suggests possible applications in modulating drug metabolism and enhancing therapeutic efficacy in polypharmacy scenarios .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) suggest effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant effects of similar oxazole derivatives, it was found that these compounds could significantly reduce lipid peroxidation in vitro. The study utilized a model of oxidative stress induced by hydrogen peroxide in cultured cells. Results indicated a dose-dependent protective effect against oxidative damage .

Case Study 2: Enzyme Interaction and Selectivity

A detailed investigation into the enzyme inhibition profile revealed that di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) exhibited selective inhibition of CYP1A2. This finding was corroborated by kinetic studies showing competitive inhibition with a Ki value indicative of moderate potency. Such selectivity is advantageous for minimizing drug-drug interactions in clinical settings .

Data Table: Biological Activity Summary

Activity Type Effect Mechanism/Notes
AntioxidantSignificant reduction in oxidative stressElectron-rich oxazole rings enhance radical scavenging
Enzyme InhibitionCYP1A2 inhibitorCompetitive inhibition; selectivity over other CYPs
AntimicrobialEffective against certain bacteriaPotential disruption of cell membranes or metabolic pathways

Properties

Molecular Formula

C19H28N2O6

Molecular Weight

380.4 g/mol

IUPAC Name

tert-butyl 2-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C19H28N2O6/c1-17(2,3)26-13(22)11-9-24-15(20-11)19(7-8-19)16-21-12(10-25-16)14(23)27-18(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

LKXTWWHADOFMCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1COC(=N1)C2(CC2)C3=NC(CO3)C(=O)OC(C)(C)C

Origin of Product

United States

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